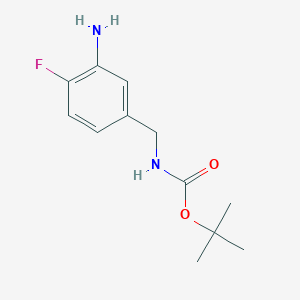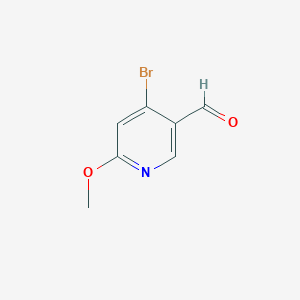![molecular formula C11H17F2NO2 B6236815 tert-butyl 1-(difluoromethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate CAS No. 2680528-57-6](/img/new.no-structure.jpg)
tert-butyl 1-(difluoromethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl 1-(difluoromethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate: is a synthetic organic compound characterized by its unique bicyclic structure and the presence of a difluoromethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 1-(difluoromethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate typically involves multiple steps:
Formation of the Bicyclic Core: The initial step involves the construction of the 2-azabicyclo[2.1.1]hexane core. This can be achieved through a [2+2] cycloaddition reaction between an aziridine and an alkene under high-pressure conditions.
Introduction of the Difluoromethyl Group: The difluoromethyl group can be introduced via a difluoromethylation reaction. This step often employs difluoromethylating agents such as difluoromethyl iodide (CF₂HI) in the presence of a base like potassium carbonate (K₂CO₃).
Esterification: The final step involves the esterification of the carboxylic acid group with tert-butyl alcohol in the presence of an acid catalyst like sulfuric acid (H₂SO₄).
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of greener solvents and reagents are often employed.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the difluoromethyl group, leading to the formation of difluoromethyl ketones.
Reduction: Reduction reactions can target the bicyclic core, potentially opening the ring structure under specific conditions.
Substitution: Nucleophilic substitution reactions can occur at the difluoromethyl group, replacing one or both fluorine atoms with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Nucleophiles such as sodium azide (NaN₃) or thiols (RSH) in the presence of a base.
Major Products
Oxidation: Difluoromethyl ketones.
Reduction: Ring-opened amines or alcohols.
Substitution: Azides or thioethers, depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, tert-butyl 1-(difluoromethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate serves as a building block for the construction of more complex molecules. Its unique structure and reactivity make it valuable for developing new synthetic methodologies.
Biology
The compound’s potential biological activity is of interest in drug discovery. Its difluoromethyl group can enhance the metabolic stability and bioavailability of drug candidates, making it a promising scaffold for designing new pharmaceuticals.
Medicine
In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of drugs targeting neurological disorders and infectious diseases. Its bicyclic structure may interact uniquely with biological targets, offering new therapeutic avenues.
Industry
In the chemical industry, this compound is used in the synthesis of agrochemicals and specialty chemicals. Its reactivity and stability make it suitable for various industrial applications.
Mechanism of Action
The mechanism by which tert-butyl 1-(difluoromethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, modulating their activity. The difluoromethyl group can enhance binding affinity and selectivity through hydrogen bonding and hydrophobic interactions.
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 1-(trifluoromethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate
- tert-Butyl 1-(methyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate
- tert-Butyl 1-(chloromethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate
Uniqueness
Compared to its analogs, tert-butyl 1-(difluoromethyl)-2-azabicyclo[2.1.1]hexane-2-carboxylate offers a unique balance of stability and reactivity. The presence of the difluoromethyl group provides distinct electronic and steric properties, enhancing its potential in various applications. Its unique structure allows for specific interactions with biological targets, making it a valuable compound in drug discovery and development.
Properties
CAS No. |
2680528-57-6 |
|---|---|
Molecular Formula |
C11H17F2NO2 |
Molecular Weight |
233.3 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





